molecular formula C24H28N4O B10929022 (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B10929022
M. Wt: 388.5 g/mol
InChI Key: KOXJMTAUWLSYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, an ethyl group, a phenyl group, and a methylpiperidinyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, ethyl, phenyl, and methylpiperidinyl groups. Common reagents used in these reactions include cyclopropyl bromide, ethyl iodide, phenylboronic acid, and 3-methylpiperidine. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under inert atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In the field of medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-3-18-14-20(24(29)27-13-7-8-16(2)15-27)21-22(17-11-12-17)26-28(23(21)25-18)19-9-5-4-6-10-19/h4-6,9-10,14,16-17H,3,7-8,11-13,15H2,1-2H3

InChI Key

KOXJMTAUWLSYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N5CCCC(C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.